molecular formula C23H25N3O2S B2668373 N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251572-76-5

N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2668373
CAS No.: 1251572-76-5
M. Wt: 407.53
InChI Key: GIALVIFOXKJCNP-UHFFFAOYSA-N
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Description

N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-methyl-substituted thiazole core. The compound incorporates a benzyl group at the N-position and a 3,4-dimethylphenylmethyl carbamoyl moiety at the C2 position.

Properties

IUPAC Name

N-benzyl-2-[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15-9-10-19(11-16(15)2)14-24-20(27)12-21-26-17(3)22(29-21)23(28)25-13-18-7-5-4-6-8-18/h4-11H,12-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIALVIFOXKJCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of Benzyl and Carbamoyl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the carbamoyl group can be added through a carbamoylation reaction using appropriate reagents such as isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its thiazole ring, which is known for its therapeutic properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The benzyl and carbamoyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Heterocycle Variations
  • Thiazole vs. Benzimidazole: The benzimidazole-carboxamide analog (2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) shares the carboxamide functionality but replaces the thiazole with a benzimidazole core. Benzimidazoles are noted for enhanced metabolic stability due to their fused aromatic system, whereas thiazoles offer greater synthetic versatility . Key Difference: Thiazole derivatives may exhibit faster metabolic clearance compared to benzimidazoles, impacting pharmacokinetics.
  • Thiazole vs. Tetrazole: The tetrazole-based compound (N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide) replaces the thiazole with a tetrazole ring.
Substituent Effects
  • Aromatic Substituents :
    • The 3,4-dimethylphenyl group in the target compound contrasts with the 4-pyridinyl group in 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs. Pyridinyl groups introduce basic nitrogen atoms, which can improve solubility and metal-binding capabilities .
    • In compound 35 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide), the trifluoromethoxy group enhances lipophilicity and metabolic resistance compared to methyl groups .

Pharmacological Implications (Inferred from Structural Analogs)

  • Anticancer Potential: Thiazole-carboxamides (e.g., compound 35) with trifluoromethoxy substituents show promise in oncology due to enhanced target binding and stability . The target compound’s 3,4-dimethylphenyl group may similarly improve hydrophobic interactions with protein targets.
  • Anti-inflammatory Activity : Benzimidazole-carboxamides demonstrate anti-inflammatory effects via COX-2 inhibition . Thiazole analogs with flexible carbamoyl-methyl groups (as in the target) may mimic this mechanism.
  • Metabolic Stability : Methyl and trifluoromethoxy groups in the target and compound 35, respectively, are likely to reduce oxidative metabolism compared to methoxy groups in benzimidazole derivatives .

Biological Activity

N-benzyl-2-({[(3,4-dimethylphenyl)methyl]carbamoyl}methyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring and various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2O2SC_{19}H_{22}N_2O_2S. Its molecular weight is approximately 342.46 g/mol. The presence of the thiazole moiety is significant as it is often associated with diverse biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial agent.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity. For example:

CompoundCell Line TestedIC50 (µM)
Compound AA431 (skin cancer)1.98
Compound BJurkat (leukemia)1.61

These findings indicate that modifications to the thiazole structure can lead to enhanced anticancer properties .

Enzyme Inhibition

Research has also highlighted the potential of thiazole derivatives as xanthine oxidase inhibitors. Xanthine oxidase plays a crucial role in purine metabolism and is a target for treating conditions like gout. For example, certain thiazole compounds have demonstrated moderate inhibitory activity against xanthine oxidase with IC50 values ranging from 3.6 to 9.9 µM . This suggests that this compound may possess similar properties.

Antimicrobial Activity

Thiazoles are also known for their antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing significant inhibition of growth. The exact mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Potential : A study evaluated a series of thiazole derivatives against different cancer cell lines. The results indicated that compounds with dimethyl substitutions on the phenyl ring exhibited higher cytotoxicity compared to their unsubstituted counterparts .
  • Enzyme Inhibition Analysis : In another investigation focusing on xanthine oxidase inhibition, derivatives similar to this compound were assessed for their binding affinity and inhibitory potency using molecular docking studies .
  • Antimicrobial Efficacy : A comprehensive screening of thiazole derivatives revealed that several compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic Biological Profiling

  • In vitro assays : Measure binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance. For cytotoxicity, employ MTT assays on cancer cell lines, noting IC50 values .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanistic pathways in cellular models .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced SAR Design

  • Substituent modification : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity shifts.
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or triazole moieties to probe heterocyclic contributions .
  • Data-driven design : Correlate activity trends with computational descriptors (e.g., logP, polar surface area) using QSAR models .

How should researchers address contradictions in solubility data across studies?

Advanced Data Analysis
Discrepancies often arise from solvent polarity and pH. For example:

  • DMSO enhances solubility but may denature proteins in bioassays.
  • Aqueous buffers (pH 7.4) require co-solvents (e.g., PEG-400) for stability. Validate solubility via dynamic light scattering (DLS) and compare with published protocols .

What computational tools are recommended for studying its mechanism of action?

Q. Advanced Modeling

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like ATP-binding pockets.
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .
  • Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the carboxamide group) .

How do storage conditions impact its stability?

Q. Basic Stability Protocol

  • Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the thiazole ring.
  • Monitor degradation via HPLC every 3 months; hydrolytic cleavage of the carbamoyl group is a common degradation pathway .

What challenges arise during scale-up synthesis?

Q. Advanced Process Chemistry

  • Reagent stoichiometry : Excess chloroacetyl chloride increases side products; use dropwise addition and inline pH monitoring .
  • Purification : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradients) for higher yields .

What are its potential metabolic pathways in biological systems?

Q. Advanced Biotransformation

  • Phase I metabolism : Cytochrome P450-mediated oxidation of the methyl groups, detected via LC-MS/MS metabolomics.
  • Phase II conjugation : Glucuronidation of the carboxamide group, confirmed with β-glucuronidase assays .

How does it compare to structurally related thiazole derivatives?

Q. Comparative Analysis

Feature This Compound Simpler Thiazole Analogs
Heterocycles Thiazole + carbamoylSingle thiazole ring
Bioactivity Multi-target inhibitionLimited to single enzymes
Solubility Low in aqueous buffersModerate (due to fewer substituents)
Data from analogs suggest the benzyl and dimethylphenyl groups enhance target selectivity but reduce solubility .

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